CysHHC10 acetate
Description
CysHHC10 acetate is a synthetic antimicrobial peptide (AMP) derived from the parent compound HHC10, which was initially designed using computer-aided drug discovery . It features a cysteine residue at its N-terminus, enabling thiol-based conjugation strategies (e.g., thiol-maleimide "click" chemistry) for applications in drug delivery and surface coatings . The acetate form enhances solubility and stability, making it suitable for biomedical research and therapeutic development.
CysHHC10 exhibits broad-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, S. epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), with minimum inhibitory concentrations (MICs) in the micromolar range . For example:
Its mechanism involves disrupting bacterial membranes via electrostatic interactions between its cationic residues and anionic bacterial membranes, leading to cell lysis . Importantly, CysHHC10 demonstrates low hemolytic activity and negligible toxicity in vivo, even at doses up to 5 mg/kg in mice .
Structure
2D Structure
Properties
Molecular Formula |
C79H111N23O12S |
|---|---|
Molecular Weight |
1606.9 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C77H107N23O10S.C2H4O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;1-2(3)4/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);1H3,(H,3,4)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1 |
InChI Key |
ZJQCLQBTYJDBGF-ZEBUALIJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with the covalent attachment of the C-terminal amino acid (cysteine) to a resin support, typically using Wang or Rink amide resins. The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF), followed by deprotection of the Fmoc (9-fluorenylmethoxycarbonyl) group using 20% piperidine in DMF. The first amino acid is coupled via its carboxyl group to the resin’s hydroxyl or amine functional groups using activating agents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in combination with N,N-diisopropylethylamine (DIEA).
Sequential Deprotection and Coupling
The peptide chain is elongated sequentially using Fmoc-protected amino acids (Lys, Arg, Trp, Ile) in a C-to-N direction. Each cycle involves:
- Deprotection : Removal of the Fmoc group with piperidine (20–30% in DMF, 2 × 10 min).
- Coupling : Activation of the incoming amino acid (4 eq) with HBTU (3.95 eq) and DIEA (6 eq) in DMF for 30–60 min.
- Washing : Resin is washed with DMF and DCM to remove excess reagents.
The sequence Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH2 is assembled with particular attention to sterically challenging residues like tryptophan, which require extended coupling times (up to 2 hr).
Cleavage and Isolation
Upon completion, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2–4 hr. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield the free base form.
Post-Synthetic Modifications
Acetylation at the N-Terminus
To enhance metabolic stability, the N-terminal cysteine is acetylated using acetic anhydride (10 eq) in DMF with DIEA (5 eq) as a base. The reaction proceeds for 1 hr at room temperature, achieving >95% acetylation efficiency.
Thiol-Ene Click Chemistry for Functionalization
CysHHC10’s cysteine residue enables site-specific modifications via thiol-ene reactions. In a representative protocol:
- Reactants : 4-(1,2,2-triphenylethenyl)benzenemethyl methacrylate (TPEMA, 2 eq), CysHHC10 (1 eq).
- Conditions : DMF solvent, dimethylphenylphosphine (DMPP, 0.2 eq) as catalyst, 48 hr at 25°C.
- Workup : Dialysis (MWCO 500 Da) against methanol for 72 hr removes unreacted TPEMA, yielding TPE-AMP , a fluorescent derivative with retained antimicrobial activity (Table 1).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude CysHHC10 is purified via reverse-phase HPLC using a C18 column (5 μm, 250 × 10 mm). Gradient elution (0.1% TFA in water/acetonitrile) at 4 mL/min yields >95% purity. The acetate salt form is obtained by lyophilizing fractions with 0.1% acetic acid.
Mass Spectrometry Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular weight (observed: 1606.94 Da; calculated: 1606.9 Da). Disulfide bond formation is absent due to cysteine acetylation.
Biological Activity and Efficacy
CysHHC10 acetate exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens (Table 1). Functionalization with TPE reduces potency but enables fluorescence-based tracking in biological systems.
Table 1: Minimum Inhibitory Concentration (MIC) of CysHHC10 and TPE-AMP
| Strain | CysHHC10 (μM) | TPE-AMP (μM) |
|---|---|---|
| E. coli | 10.1 | 15.8 |
| P. aeruginosa | 20.2 | 31.6 |
| S. aureus | 2.5 | 15.8 |
| S. epidermidis | 1.3 | 7.9 |
Industrial Synthesis and Scalability
ChinaPeptides Co. (Shanghai) produces this compound at a 10 mg scale for research use, employing GMP-compliant SPPS reactors. Key challenges include:
- Cost : High resin and amino acid expenses limit large-scale production.
- Yield : Coupling efficiency for tryptophan-rich sequences rarely exceeds 85%.
Chemical Reactions Analysis
Thiol-Ene Addition for Functionalization
CysHHC10 acetate undergoes thiol-ene "click" reactions to form covalent bonds with alkenes, enabling precise functionalization. A representative synthesis involves:
-
Reactants : Tetraphenylethene-modified maleimide (TPE-AMP) and CysHHC10.
-
Conditions : N,N-dimethylformamide (DMF), dimethoxyphenylphosphine (DMPP) catalyst, room temperature, 48-hour reaction.
-
Product : TPE-AMP-CysHHC10, confirmed via (CDCl-d, δ):
This reaction exploits the cysteine thiol group for site-specific conjugation, critical for creating fluorescent probes to study bacterial membrane interactions .
Maleimide-Thiol Conjugation with Polymeric Scaffolds
This compound reacts with maleimide-functionalized polymers to form stable conjugates. Key examples include:
| Polymer | Arm Number | Arm Length (kDa) | Conjugation Efficiency | Application |
|---|---|---|---|---|
| Linear PEG-maleimide | 1 | 2.5 | ~90% | Enhanced protease resistance |
| 8-arm star PEG | 8 | 1.25 | >95% | Improved antimicrobial activity |
-
Conditions : Thiol-maleimide coupling in aqueous buffer, pH 6.5–7.5.
-
Characterization : quantified functionalized arms (3.22 ppm for peptide protons vs. 3.37 ppm for PEG) .
Fluorophore Coupling via Thiol Chemistry
This compound integrates aggregation-induced emission (AIE) fluorophores for real-time bacterial interaction studies:
-
Reactants : AIE luminogens (e.g., tetraphenylethene (TPE) or HBT derivatives).
-
Mechanism : Thiol-ene reaction under UV light or radical initiators.
-
Outcome :
Hydrogel Functionalization via Thiol-Ene Click Chemistry
This compound modifies hydrogels for antimicrobial coatings:
-
Reactants : Polyethylene glycol (PEG)-based hydrogels with surface-bound alkenes.
-
Conditions : Thiol-ene reaction with photoinitiators (e.g., Irgacure 2959).
-
Performance :
Analytical Characterization
-
Purity : >98% via reverse-phase HPLC (C column, acetonitrile/water gradient) .
-
Solubility : 10 mg/mL in DMSO; stable in aqueous buffers (pH 4–8) .
These reactions underscore this compound’s adaptability in antimicrobial research, balancing synthetic precision with biological efficacy.
Scientific Research Applications
CysHHC10 acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Explored for its potential as an antimicrobial agent in treating infections and as a component of antimicrobial coatings for medical devices.
Industry: Utilized in the development of antimicrobial materials and coatings for various applications.
Mechanism of Action
CysHHC10 acetate exerts its antimicrobial effects through several mechanisms:
Disruption of Cell Membranes: The peptide interacts with bacterial cell membranes, leading to membrane disruption and cell lysis.
Inhibition of Nutrient Flow: It blocks the flow of essential nutrients into bacterial cells, inhibiting their growth.
Binding to Intracellular Targets: The peptide can bind to intracellular RNA and DNA, interfering with bacterial replication and transcription
Comparison with Similar Compounds
Structural and Functional Comparison
a. HHC10 (Parent Compound)
- Structure : Lacks the cysteine residue, limiting its utility in covalent conjugation strategies .
- Activity : Similar antimicrobial spectrum but requires higher concentrations for efficacy when used in hydrogels or coatings .
- Applications : Less versatile in biomedical coatings compared to CysHHC10 due to the absence of a reactive thiol group .
b. Other Antimicrobial Peptides (AMPs)
Key Findings :
- CysHHC10 achieves lower MIC values against S. aureus compared to IK8 and Bac2A, suggesting superior potency .
- Its thiol-functionalized structure enables covalent attachment to polymers (e.g., chitosan, PEG), enhancing stability in coatings and hydrogels .
Comparison with Non-Peptide Acetates
a. Hexyl Acetate (CAS 142-92-7)
- Structure : A simple ester used as a solvent or flavoring agent .
- Activity: No antimicrobial properties; primarily industrial applications .
- Toxicity : Higher volatility and irritancy compared to CysHHC10 acetate .
b. Cyclohexyl Acetate
Q & A
Q. What methodologies are recommended for determining MIC/MBC values of CysHHC10 acetate against multidrug-resistant pathogens?
this compound’s antimicrobial efficacy is typically assessed using standardized protocols such as broth microdilution (CLSI guidelines). Key steps include:
- Serial dilution : Prepare a 2-fold dilution series in Mueller-Hinton broth.
- Bacterial inoculation : Use adjusted bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL) of target strains (e.g., S. aureus, E. coli).
- Incubation : 18–24 hours at 37°C under aerobic conditions.
- Endpoint determination : MIC is the lowest concentration inhibiting visible growth; MBC requires subculturing on agar to confirm ≥99.9% kill .
| Sample | S. aureus | E. coli | K. pneumoniae |
|---|---|---|---|
| CysHHC10 | 16 μg/mL | 16 μg/mL | 16 μg/mL |
| AuH-PPEG | 64 μg/mL | 256 μg/mL | 256 μg/mL |
Q. How does the primary structure of this compound influence its antimicrobial efficacy?
The peptide’s cationic and amphipathic structure (sequence: Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp) enables membrane disruption. Methodological considerations include:
- Charge analysis : Net charge +5.94 at pH 7.0 enhances electrostatic binding to bacterial membranes .
- Hydrophobicity : High Trp content (−1.34 hydrophobicity index) promotes insertion into lipid bilayers .
- Conjugation strategies : Grafting to chitosan (via thiol-maleimide click chemistry) improves stability and reduces cytotoxicity in mammalian cells .
Q. What experimental controls are essential when assessing cytotoxicity of this compound in mammalian cell lines?
- Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups.
- Positive controls : Use established cytotoxic agents (e.g., doxorubicin).
- Viability assays : MTT or resazurin assays at 24–72 hours post-treatment.
- Selectivity index : Calculate ratio of IC₅₀ (mammalian cells) to MIC (pathogens) to evaluate therapeutic window .
Advanced Research Questions
Q. How can researchers investigate the dual antimicrobial and anticancer mechanisms of this compound?
- Antimicrobial : Use fluorescence microscopy with membrane probes (e.g., SYTOX Green) to visualize bacterial membrane disruption .
- Anticancer : Assess Rac1 inhibition via GTPase activity assays (e.g., PAK-1 pull-down for Rac1-GTP levels) in glioma cells (e.g., U-87 MG) .
- In vivo models : Evaluate metastatic suppression in BALB/c mice bearing F3II tumors (25 mg/kg, intraperitoneal) .
Q. What strategies optimize this compound’s stability in physiological conditions for in vivo applications?
- Nanoconstructs : Encapsulate in pH-responsive polymers (e.g., PPE/PPEG) to reduce serum protein binding .
- PEGylation : Conjugate polyethylene glycol to enhance half-life and reduce renal clearance .
- Storage : Lyophilized powder at −80°C prevents hydrolysis; reconstitute in DMSO (50 mg/mL) for long-term stability .
Q. What computational approaches predict this compound’s interactions with bacterial membranes?
- Molecular dynamics (MD) simulations : Model peptide-lipid interactions using GROMACS or CHARMM.
- Coarse-grained simulations : Study self-assembly with MARTINI forcefield to optimize membrane penetration .
- Machine learning : Train classifiers on AMP databases (e.g., APD3) to predict activity against novel pathogens .
Q. How to address discrepancies in reported efficacy data across studies on this compound?
Q. What advanced imaging techniques validate this compound’s membrane disruption mechanisms?
- Aggregation-induced emission (AIE) probes : Conjugate CysHHC10 to tetraphenylethene (TPE) for real-time tracking of membrane interaction via fluorescence microscopy .
- Cryo-EM : Resolve ultrastructural changes in bacterial membranes post-treatment.
- Atomic force microscopy (AFM) : Measure mechanical properties of treated vs. untreated membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
